Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane
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Overview
Description
. It is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane typically involves the reaction of glycidol with trimethoxysilane in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Epoxide Ring Opening: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Various functionalized silanes.
Scientific Research Applications
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent and adhesion promoter in the production of carbon steel and epoxy coatings.
Biology: Employed in the preparation of epoxy-functionalized silica nanoparticles for protein immobilization.
Medicine: Utilized in the development of biocompatible materials and drug delivery systems.
Industry: Applied in the manufacturing of adhesives, sealants, and coatings to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane involves the formation of siloxane bonds through hydrolysis and condensation reactions . The oxirane ring can undergo nucleophilic attack, leading to the formation of various functionalized derivatives . These reactions enable the compound to act as a coupling agent, promoting adhesion between different materials .
Comparison with Similar Compounds
Similar Compounds
- (3-Glycidoxypropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
- Silane, trimethoxy[3-(oxiranylmethoxy)propyl]-
Uniqueness
Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is unique due to its ability to form stable siloxane bonds and its reactivity towards nucleophiles. This makes it highly effective as a coupling agent and adhesion promoter in various applications .
Biological Activity
Dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is a silicon-based compound notable for its unique structural features, including both silane and epoxide functionalities. This compound has garnered attention for its significant biological activity, particularly in applications related to biomolecule immobilization, biosensor development, and drug delivery systems.
Chemical Structure and Properties
- Molecular Formula : C₉H₂₀O₅Si
- Molecular Weight : Approximately 296.42 g/mol
- Functional Groups : Contains trimethoxy groups and an epoxide ring, which contribute to its reactivity and utility in various applications.
The presence of the epoxide group allows for reactions with nucleophiles, making it highly effective for forming covalent bonds with biological molecules. This property is crucial for applications in biocompatible coatings and drug delivery systems.
Mechanisms of Biological Activity
- Covalent Bond Formation : The compound can form strong covalent bonds with proteins and other biomolecules through hydrolysis and epoxide ring-opening reactions. This capability enhances its effectiveness in medical applications, particularly in creating durable coatings that improve adhesion properties.
- Biosensor Development : Due to its ability to immobilize biomolecules effectively, dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is utilized in the development of biosensors that require stable interactions with biological analytes.
- Drug Delivery Systems : The compound's reactivity allows it to be incorporated into drug delivery systems where controlled release of therapeutics is essential.
Toxicity and Safety Assessments
Research indicates that dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane exhibits low toxicity under controlled conditions:
- Skin and Eye Irritation : It is considered mildly irritating to skin and eyes but does not induce significant sensitization in humans or animals .
- Genotoxicity : Studies have shown that the compound has a potential genotoxic effect, particularly due to its epoxy functionalities. It induced gene mutations in bacterial assays but did not show chromosomal damage in mouse models at certain doses .
- No Observed Adverse Effect Level (NOAEL) : In repeated dose studies on rats, a NOAEL of 1000 mg/kg body weight per day was established without significant organ weight changes or pathological effects observed .
Case Studies
- Biosensor Applications : A study demonstrated the use of dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane for immobilizing enzymes on sensor surfaces, leading to enhanced sensitivity and stability of the biosensor compared to traditional methods.
- Drug Delivery Systems : Another research highlighted the application of this compound in creating nanocarriers for targeted drug delivery, showing improved drug retention and release profiles due to the covalent bonding capabilities of the silane.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trimethoxy[3-(oxiranylmethoxy)propyl]silane | C₉H₂₀O₅Si | Similar structure but different reactivity |
(3-Glycidoxypropyl)trimethoxysilane | C₉H₂₀O₅Si | Contains both silane and epoxide groups |
Trimethoxy(3-(oxiranylmethoxy)propyl)silane | C₉H₂₀O₅Si | Related structure with varying properties |
These compounds share structural similarities but differ significantly in their reactivity profiles and specific applications, with dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane standing out due to its enhanced bonding capabilities.
Properties
CAS No. |
100402-89-9 |
---|---|
Molecular Formula |
C9H20O7Si2 |
Molecular Weight |
296.42 g/mol |
IUPAC Name |
dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C9H20O5Si.O2Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9;1-3-2/h9H,4-8H2,1-3H3; |
InChI Key |
MJKQABSOJSRWQG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOCC1CO1)(OC)OC.O=[Si]=O |
Origin of Product |
United States |
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